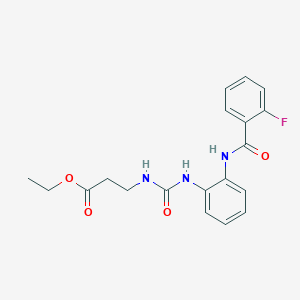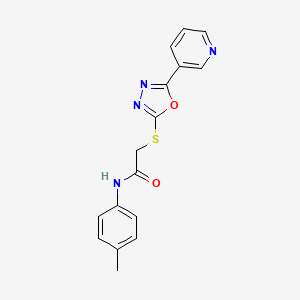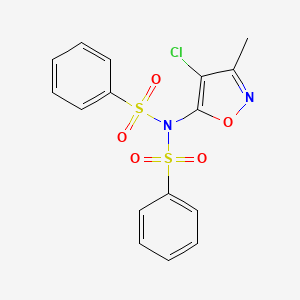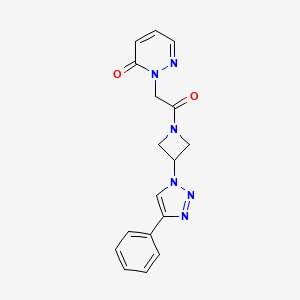
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a triazole-based compound that has been synthesized using a specific method and has shown promising results in scientific research.
作用機序
The exact mechanism of action of 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not yet fully understood. However, studies have suggested that it may exert its cytotoxic effects by inducing apoptosis in cancer cells. It has also been suggested that it may inhibit specific enzymes and proteins, leading to its potential use as a probe in biochemistry.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide exhibits potent cytotoxic effects against various cancer cell lines. It has also been shown to have good solubility and stability, making it a promising candidate for drug delivery systems. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potent cytotoxic effects, good solubility and stability, and potential use as a probe in biochemistry. However, the limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. These include:
1. Further studies to understand its mechanism of action and potential side effects.
2. Exploration of its potential use as an anticancer agent and drug delivery system.
3. Development of more efficient and cost-effective synthesis methods.
4. Investigation of its potential use as a probe in biochemistry.
5. Development of derivatives with improved properties and efficacy.
Conclusion:
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound that has shown promising results in scientific research. Its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry, make it a promising candidate for further study. However, further research is needed to fully understand its mechanism of action, potential side effects, and to develop more efficient synthesis methods and derivatives with improved properties and efficacy.
合成法
The synthesis of 1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that includes the reaction of 4-bromoaniline with 2-fluorobenzoyl chloride in the presence of a base to form 4-bromo-N-(2-fluorobenzoyl)aniline. This intermediate is then reacted with sodium azide and copper (I) iodide to form 1-(4-bromophenyl)-4-azido-N-(2-fluorophenyl)benzamide. Finally, the triazole ring is formed by reacting the intermediate with methyl isocyanate in the presence of a catalyst.
科学的研究の応用
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its potential use as an anticancer agent. Studies have shown that it exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. In pharmacology, this compound has been studied for its potential use as a drug delivery system. It has been shown to have good solubility and stability, making it a promising candidate for delivering drugs to specific target sites in the body. In biochemistry, this compound has been studied for its potential use as a probe for detecting specific enzymes and proteins.
特性
IUPAC Name |
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN4O/c1-10-15(16(23)19-14-5-3-2-4-13(14)18)20-21-22(10)12-8-6-11(17)7-9-12/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLRBQOZRSGVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,7S)-4-Azabicyclo[5.1.0]octane-8-carboxylic acid;hydrochloride](/img/structure/B2736605.png)





![1-(3-chlorophenyl)-4-(2-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2736612.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)ethanesulfonamide](/img/structure/B2736614.png)
![1-(2-hydroxyethyl)-5-(2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2736616.png)

![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]propan-2-amine](/img/structure/B2736619.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]naphthalene-1-sulfonamide](/img/structure/B2736623.png)
